molecular formula C24H30N4O9S3 B2797499 (Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-43-7

(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2797499
CAS RN: 865248-43-7
M. Wt: 614.7
InChI Key: KMFYBVXEXLWSSA-LCUIJRPUSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a sulfamoyl group, which is a common feature in many pharmaceutical drugs .

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the area often focuses on the synthesis and characterization of related thiazole, benzothiazole, and thiazolidine compounds due to their significant biological activities and potential applications in medicinal chemistry. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights a method of creating compounds with potential therapeutic applications (Mohamed, 2021). Similarly, research on 1,2-benzisothiazoles and their derivatives, such as the study of their thermal behavior and chemical transformations, reflects the interest in understanding the properties and reactivity of these heterocyclic compounds (Carrington et al., 1972).

Chemical Structure Analysis

The crystal structure analysis of compounds like azilsartan methyl ester ethyl acetate hemisolvate demonstrates the interest in detailed structural elucidation, which is crucial for understanding the interactions and potential biological activities of complex molecules (Li et al., 2015).

Biological Activity and Applications

Several studies focus on synthesizing and testing compounds for biological activities, such as antibacterial properties, which is a common theme in research involving thiazole and related compounds. For example, the synthesis and evaluation of isochromene and isoquinoline derivatives for their antimicrobial activity against various bacteria species illustrate this application area (Dabholkar & Tripathi, 2011).

properties

IUPAC Name

ethyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O9S3/c1-4-37-22(29)16-28-20-10-9-19(39(25,31)32)15-21(20)38-24(28)26-23(30)17-5-7-18(8-6-17)40(33,34)27(11-13-35-2)12-14-36-3/h5-10,15H,4,11-14,16H2,1-3H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYBVXEXLWSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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